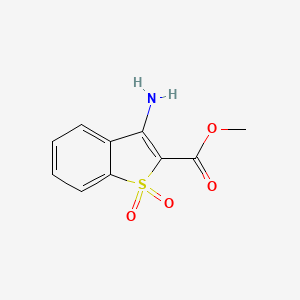

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a carboxylate group and an amino group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications, ensuring efficient and high-yield production.

化学反应分析

Cross-Coupling Reactions

One of the primary types of reactions involving methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is cross-coupling with aryl halides. These reactions are facilitated by copper catalysts and have been shown to yield various substituted products.

Table 1: Cross-Coupling Reaction Yields with Aryl Halides

| Aryl Halide | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| 4-bromoanisole | CuI | 38 | Lower reactivity compared to iodides |

| 4-iodoanisole | CuI | High | Greater reactivity observed |

| Non-substituted phenyl iodide | CuI | Low | Limited yield due to steric hindrance |

The reaction mechanism typically involves the formation of an aryl radical intermediate, which can lead to the desired coupling product. The presence of electron-withdrawing groups on the aryl halide tends to enhance the yield of the product .

Oxidation Reactions

Methyl 3-amino-1-benzothiophene-2-carboxylate can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This transformation is crucial for modifying the electronic properties of the compound.

Table 3: Oxidation Reaction Outcomes

| Oxidizing Agent | Product Type | Yield (%) |

|---|---|---|

| Hydrogen peroxide | Sulfoxide | High |

| m-Chloroperbenzoic acid | Sulfone | Moderate |

These oxidation reactions can significantly alter the biological activity and reactivity profile of the compound.

Table 4: Biological Activity of Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| N-substituted derivative | Antiproliferative | Inhibition of RhoA/ROCK pathway |

| Oxidized derivative | Enhanced cytotoxicity | Modulation of cellular signaling |

These findings suggest that further exploration into the synthesis and modification of methyl 3-amino-1-benzothiophene-2-carboxylate derivatives could lead to novel therapeutic agents with improved efficacy against various cancers .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide serves as an essential building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions, such as carbon–nitrogen cross-coupling. This reaction often employs (hetero)aryl iodides and copper catalysts to produce a wide range of N-substituted products efficiently .

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Yield Range |

|---|---|---|---|

| Oxidation | Formation of sulfoxides and sulfones | Hydrogen peroxide, m-chloroperbenzoic acid | Moderate to High |

| Reduction | Conversion to thiol derivatives | Lithium aluminum hydride, sodium borohydride | Variable |

| Substitution | Nucleophilic substitution leading to various derivatives | Alkyl halides, acyl chlorides | Moderate |

Biological Applications

Potential Kinase Inhibitor

Research indicates that this compound exhibits potential as a kinase inhibitor. This property is valuable in studying cell signaling pathways and developing targeted therapies for various diseases .

Case Study: Antitumor Activity

In medicinal chemistry, derivatives of this compound have been evaluated for their antitumor properties. Studies have shown that certain aminobenzothiophene derivatives can inhibit tubulin polymerization, making them candidates for cancer treatment .

Material Science

Organic Semiconductors

The unique chemical properties of this compound make it suitable for developing organic semiconductors. It has been employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's ability to form stable thin films is particularly advantageous in these applications .

Electrochemistry

Electrochemical Synthesis

This compound can also be utilized in electrochemically-promoted synthesis processes. For example, it has been successfully used to synthesize benzo[b]thiophene-1,1-dioxide via electrolysis under controlled conditions .

作用机制

The mechanism of action of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as a selective agonist of the 5-HT7 receptor, a serotonergic receptor protein . This interaction can modulate various biological pathways, leading to its potential therapeutic effects.

相似化合物的比较

Similar Compounds

Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound shares a similar benzothiophene core but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.

Methyl 3-amino-4-methylthiophene-2-carboxylate: Another similar compound with a methyl group at the 4-position, which can influence its reactivity and applications.

Uniqueness

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate group on the benzothiophene ring

生物活性

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group and a carboxylate moiety. Its unique structure contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, a study reported minimum inhibitory concentrations (MICs) for related compounds against S. aureus ranging from 32 µg/mL to >256 µg/mL, indicating varying degrees of efficacy based on structural modifications .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| III.a | 256 | Methicillin-sensitive S. aureus |

| III.b | >256 | Methicillin-resistant S. aureus |

| III.c | >256 | Methicillin-resistant S. aureus |

| III.d | >256 | Methicillin-resistant S. aureus |

| III.e | 128 | Methicillin-resistant S. aureus |

| III.f | 32 | Methicillin-sensitive S. aureus |

2. Anticancer Activity

This compound has been explored for its potential anticancer properties. The compound's ability to inhibit specific kinases involved in cell signaling pathways suggests it could be valuable in cancer therapy . Research has shown that modifications to the benzothiophene structure can enhance its cytotoxic effects against various cancer cell lines.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Mode of Action

The biological activity of this compound primarily involves its role as a kinase inhibitor. This action is facilitated through carbon-nitrogen cross-coupling reactions, which are influenced by environmental factors such as temperature and the presence of specific reagents like CuI and L-proline .

Biochemical Pathways

The compound's interaction with various biological targets suggests it may influence several metabolic pathways, particularly those related to nitrogen metabolism and aromatic compound synthesis. Its structural properties allow it to engage in nucleophilic substitution reactions, further expanding its potential applications in drug development.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- A study evaluated the antibacterial efficacy of various benzothiophene derivatives against Mycobacterium tuberculosis, demonstrating that structural modifications could significantly improve antimicrobial potency .

- Another investigation into the anticancer effects revealed that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to the parent compound .

属性

IUPAC Name |

methyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLOSRUTHMUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。